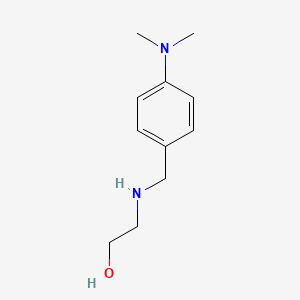

2-(4-Dimethylamino-benzylamino)-ethanol

描述

Structure

3D Structure

属性

IUPAC Name |

2-[[4-(dimethylamino)phenyl]methylamino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-13(2)11-5-3-10(4-6-11)9-12-7-8-14/h3-6,12,14H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTREYREQKDBSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161798-71-6 | |

| Record name | 161798-71-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Enzymatic Pathways for 2 4 Dimethylamino Benzylamino Ethanol and Its Analogs

Retrosynthetic Analysis of the 2-(4-Dimethylamino-benzylamino)-ethanol Structure

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, readily available starting materials. numberanalytics.comlibretexts.org For this compound, the most logical disconnection occurs at the C-N bond between the benzylic carbon and the nitrogen of the ethanolamine (B43304) moiety. This is a common strategy as numerous reliable reactions exist for the formation of carbon-nitrogen bonds. amazonaws.com

This primary disconnection suggests two precursor synthons: a 4-dimethylaminobenzyl cation and an ethanolamine anion, or alternatively, a 4-dimethylaminobenzyl anion and a positively charged ethanolamine derivative. The most practical and common synthetic equivalents for these synthons are 4-(Dimethylamino)benzaldehyde and ethanolamine. This route is particularly favored because it leads directly to the widely used reductive amination strategy. youtube.compharmacy180.com

An alternative disconnection could involve the C-N bond within the ethanolamine part, but this is synthetically less viable. Therefore, the analysis strongly points towards a synthesis strategy that joins the 4-dimethylaminobenzyl unit with the ethanolamine unit.

Classical Organic Synthesis Routes for this compound

Based on the retrosynthetic analysis, several classical organic synthesis methods can be employed to construct the target molecule.

Reductive Amination Approaches

Reductive amination is a highly efficient and versatile method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This one-pot reaction typically involves two main steps: the formation of an imine intermediate through the condensation of an aldehyde or ketone with an amine, followed by the reduction of the imine to the target amine. wikipedia.org

In the synthesis of this compound, 4-(Dimethylamino)benzaldehyde is reacted with ethanolamine. The reaction is usually performed in a suitable solvent, such as methanol (B129727) or ethanol (B145695), and is often mildly acidic to catalyze the formation of the imine. A variety of reducing agents can be used for the subsequent reduction. organic-chemistry.org

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent.

Sodium cyanoborohydride (NaBH₃CN): Particularly effective because it selectively reduces the imine in the presence of the aldehyde, preventing the reduction of the starting material. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reagent that is often preferred due to the lower toxicity compared to cyanoborohydride. masterorganicchemistry.comkoreascience.kr

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel.

The choice of reducing agent can depend on the scale of the reaction, the desired reaction conditions, and the presence of other functional groups. koreascience.kr

Condensation Reactions with 4-(Dimethylamino)benzaldehyde Precursors

The initial step of the reductive amination is a condensation reaction, where the aldehyde and amine combine to form a hemiaminal, which then dehydrates to form an imine (or Schiff base). wikipedia.orgunizin.org This reaction is reversible, and the removal of water can drive the equilibrium towards the imine product. numberanalytics.com

Imine Formation (Condensation): 4-(Dimethylamino)benzaldehyde + Ethanolamine ⇌ Iminium ion + H₂O

Reduction: Iminium ion + [Reducing Agent] → this compound

While this is typically performed as a one-pot reductive amination, it is possible to isolate the imine intermediate under specific conditions, followed by a separate reduction step. However, the one-pot approach is generally more efficient. researchgate.net

Multi-Step Conversions from Related Intermediates

One common alternative is a nucleophilic substitution reaction. This could involve:

Starting Material: 4-(Dimethylamino)benzyl chloride or 4-(Dimethylamino)benzyl bromide.

Reactant: Ethanolamine.

In this SN2 reaction, the amino group of ethanolamine acts as a nucleophile, displacing the halide on the benzylic carbon. A base is often added to neutralize the hydrogen halide formed during the reaction.

Exploration of Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comjddhs.com The synthesis of this compound can be made more environmentally benign by applying these principles.

Key areas for green improvements in the synthesis include:

Solvent Choice: Traditional organic solvents can be replaced with greener alternatives. For reductive amination, using ethanol or even water as a solvent can significantly reduce the environmental impact. mdpi.comresearchgate.net

Catalysis: Employing catalytic methods, such as catalytic hydrogenation, is preferable to using stoichiometric reducing agents like borohydrides. Catalysts are used in small amounts and can often be recycled, reducing waste. jddhs.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture. unive.it

Atom Economy: Reductive amination is an inherently atom-economical reaction, as most atoms from the reactants are incorporated into the final product. The main byproduct is water from the condensation step.

Energy Efficiency: Performing the reaction at ambient temperature and pressure, when possible, reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative by reducing reaction times. jddhs.com

| Principle | Conventional Method | Greener Alternative | Benefit |

|---|---|---|---|

| Solvent | Dichloromethane, Toluene | Ethanol, Water mdpi.com | Reduced toxicity and environmental impact. |

| Reducing Agent | Sodium cyanoborohydride | Catalytic Hydrogenation (H₂/Pd/C) | Avoids toxic cyanide waste, catalytic process. |

| Energy | Prolonged heating | Ambient temperature reaction or microwave irradiation jddhs.com | Lower energy consumption, faster reaction times. |

Chemo-Enzymatic and Biocatalytic Strategies for Derivative Synthesis

Chemo-enzymatic and biocatalytic methods utilize the high selectivity and efficiency of enzymes to perform chemical transformations. nih.govrjeid.com While the synthesis of the achiral this compound itself may not require biocatalysis, these methods are invaluable for producing chiral analogs and derivatives, which are often important in pharmaceuticals. mdpi.comnih.gov

Enzymes can be used in several ways to create chiral derivatives:

Asymmetric Reductive Amination: Imine reductases (IREDs) can catalyze the reduction of a prochiral imine to a chiral amine with high enantioselectivity. By using a modified substrate, a chiral center can be introduced.

Kinetic Resolution: Enzymes like lipases can selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the two enantiomers. nih.gov

Asymmetric Reduction of Ketones: Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can reduce a prochiral ketone precursor to a chiral alcohol with high enantiomeric excess. researchgate.netresearchgate.net This chiral alcohol can then be converted into the desired amine derivative.

For instance, a chemo-enzymatic route to a chiral analog could involve the enzymatic reduction of a ketone like 1-(4-(dimethylamino)phenyl)-2-hydroxyethan-1-one to a chiral diol, which is then further elaborated chemically. These biocatalytic steps are typically performed in aqueous media under mild conditions, aligning well with the principles of green chemistry. mdpi.comfrontiersin.org The integration of biocatalysis into synthetic routes opens up possibilities for creating complex and stereochemically pure molecules that are difficult to access through traditional chemical methods. beilstein-journals.org

Synthesis of Structurally Modified this compound Analogs for Structure-Activity Relationship Studies

The synthesis of structurally modified analogs of this compound is crucial for conducting structure-activity relationship (SAR) studies. These studies systematically alter the chemical structure of a compound to identify which parts of the molecule are essential for its biological activity. A common and effective method for synthesizing a library of such analogs is through reductive amination.

This process typically involves the reaction of 4-dimethylaminobenzaldehyde or its derivatives with ethanolamine or its analogs. The initial reaction forms an imine intermediate, which is subsequently reduced to the desired secondary amine. A widely used reducing agent for this step is sodium borohydride (NaBH₄) due to its mild and selective nature. nih.gov

The versatility of this synthetic route allows for the introduction of a wide range of structural modifications at several key positions of the parent molecule to establish a comprehensive SAR profile. Modifications can be systematically introduced to the following regions:

The Aromatic Ring: Substituents on the phenyl ring of the 4-dimethylaminobenzyl moiety can be varied. This includes altering the position and electronic properties of the substituents (e.g., electron-donating or electron-withdrawing groups) to probe their influence on activity. For instance, analogs with fluoro, chloro, methyl, or methoxy (B1213986) groups at different positions on the aromatic ring can be synthesized. nih.gov

The Amino Group: The dimethylamino group can be replaced with other alkylamino groups of varying sizes, such as diethylamino or dipropylamino, to investigate the steric and electronic requirements at this position.

The Ethanolamine Moiety: The ethanolamine backbone can also be modified. For example, the hydroxyl group can be etherified or esterified to explore the importance of this functional group. Furthermore, analogs with different amino alcohols can be utilized to alter the spacing between the aromatic ring and the hydroxyl group.

A representative synthetic scheme for generating these analogs is depicted below:

Table 1: Representative Analogs of this compound for SAR Studies

| Compound ID | R1 Substituent (on Phenyl Ring) | R2 Substituent (on Nitrogen) | R3 Substituent (on Ethanolamine) |

| 1a | 4-N(CH₃)₂ | H | OH |

| 1b | 4-N(C₂H₅)₂ | H | OH |

| 1c | 3-Cl, 4-N(CH₃)₂ | H | OH |

| 1d | 4-OCH₃ | H | OH |

| 1e | 4-N(CH₃)₂ | CH₃ | OH |

| 1f | 4-N(CH₃)₂ | H | OCH₃ |

The synthesis of such a diverse library of compounds allows researchers to systematically evaluate the impact of each structural modification on the compound's biological activity, thereby building a detailed understanding of the pharmacophore.

Stereoselective Synthesis and Chiral Resolution Techniques (if applicable)

For a compound to be chiral, it must possess a chiral center, typically a carbon atom bonded to four different groups. An examination of the structure of this compound reveals the absence of any such chiral center. The carbon atoms in the ethanolamine backbone are not bonded to four different substituents. Therefore, this compound is an achiral molecule and does not exist as enantiomers.

Consequently, stereoselective synthesis and chiral resolution techniques are not applicable to the synthesis of this compound itself. However, it is conceivable that certain structurally modified analogs, where specific substitutions on the ethanolamine backbone create a chiral center, would require such synthetic considerations. In such hypothetical cases, established methods for chiral resolution, such as the formation of diastereomeric salts with a chiral resolving agent or chiral chromatography, could be employed to separate the enantiomers. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 2 4 Dimethylamino Benzylamino Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational preferences and dynamic behavior of 2-(4-Dimethylamino-benzylamino)-ethanol in solution. auremn.org.br High-resolution ¹H NMR spectra can reveal the presence of different conformers, or rotamers, that arise from hindered rotation around single bonds. copernicus.org In some cases, slow exchange between these rotamers on the NMR timescale can lead to the doubling of peaks, with the ratio of the integrals providing the relative populations of each conformer. copernicus.org This information is crucial for understanding which conformation might be biologically active.

Furthermore, NMR techniques can be employed to study potential tautomeric equilibria. researchgate.netresearchgate.net Tautomers are isomers that readily interconvert, often through the migration of a proton. For this compound, this could involve the proton on the secondary amine or the hydroxyl group. By analyzing chemical shifts, particularly of the protons and carbons near the potential sites of tautomerization, and by conducting temperature-dependent NMR studies, the presence and relative abundance of different tautomers can be determined. researchgate.netnih.gov The type of spectra observed is dependent on the activation energy separating the tautomers and the difference in their chemical shifts. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) |

|---|---|

| -N(CH₃)₂ | ~2.9 |

| -CH₂-N- | ~3.6 |

| Ar-CH₂-N- | ~3.7 |

| -CH₂-OH | ~3.8 |

| Aromatic (ortho to NMe₂) | ~6.7 |

| Aromatic (meta to NMe₂) | ~7.2 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry for Fragmentation Pathway Analysis in Research Contexts

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. sciepub.comnih.gov In a mass spectrometer, the molecule is ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum. sciepub.com

The fragmentation of this compound is expected to follow predictable pathways based on its functional groups. Alpha-cleavage is a common fragmentation pattern for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edu For this compound, this could lead to the formation of a stable benzylic cation. The presence of the hydroxyl group may result in the loss of a water molecule. docbrown.info High-resolution mass spectrometry can provide the exact mass of the fragments, which aids in determining their elemental composition and confirming the proposed fragmentation pathways. nih.gov Tandem mass spectrometry (MS/MS) can further be used to isolate a specific fragment ion and induce further fragmentation, providing more detailed structural information. nih.govresearchgate.net The study of these fragmentation pathways is crucial in various research contexts, including metabolite identification and the characterization of related compounds. nih.govcreative-proteomics.com

Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 194 | [M]⁺ | Molecular Ion |

| 135 | [C₉H₁₃N]⁺ | Benzylic cleavage |

| 121 | [C₈H₁₁N]⁺ | Cleavage of the benzyl-nitrogen bond |

| 58 | [C₃H₈N]⁺ | Cleavage of the N-CH₂ bond |

Note: The relative intensities of these fragments can vary depending on the ionization technique and energy.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions. epequip.comresearchgate.net Both techniques probe the vibrational energy levels of a molecule, but they are based on different physical principles and are often complementary. epequip.comresearchgate.net

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. nih.gov The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-N stretches, and various vibrations associated with the aromatic ring.

Raman spectroscopy, on the other hand, is a light-scattering technique. nih.gov It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum can provide complementary information to the FT-IR spectrum, aiding in a more complete vibrational analysis. Shifts in the vibrational frequencies, particularly of the O-H and N-H stretching bands, can provide evidence for hydrogen bonding and other intermolecular interactions.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 |

| N-H | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1000-1350 |

| C-O | Stretching | 1000-1260 |

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Characterization

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the photophysical properties of this compound, which arise from electronic transitions between different energy levels within the molecule.

The UV-Vis absorption spectrum reveals the wavelengths of light that the molecule absorbs. For this compound, the presence of the dimethylamino-substituted aromatic ring is expected to give rise to strong absorption bands in the ultraviolet region. rsc.org The position and intensity of these bands can be influenced by the solvent and the electronic nature of the substituents. ijop.ir

Fluorescence spectroscopy provides information about the emission of light from the molecule after it has been excited to a higher electronic state. The dimethylamino group is known to enhance the fluorescence quantum yield in some aromatic systems. researchgate.net The fluorescence spectrum, including the emission wavelength and intensity, can provide insights into the structure of the excited state and the processes by which the molecule returns to the ground state. nih.gov

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. wikipedia.org This effect is observed in both the absorption and emission spectra of molecules that have a significant difference in their dipole moments between the ground and excited states. wikipedia.org For this compound, the intramolecular charge transfer character, enhanced by the electron-donating dimethylamino group, is likely to lead to solvatochromic shifts. researchgate.net In more polar solvents, the excited state is stabilized to a greater extent than the ground state, resulting in a red-shift (bathochromic shift) of the fluorescence emission. nih.gov Studying the solvatochromic behavior provides valuable information about the electronic structure of the molecule and its interactions with the surrounding environment. nih.gov

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. nist.gov It is defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.gov The quantum yield can be influenced by various factors, including the molecular structure, the solvent, and the temperature. dtic.mil For example, in protic solvents like ethanol (B145695), the quantum yield can be significantly higher due to the stabilization of the excited state through hydrogen bonding. mdpi.com

The fluorescence lifetime (τ) is the average time that a molecule remains in the excited state before returning to the ground state. nist.gov It is another important parameter for characterizing the photophysical properties of a fluorescent molecule. mdpi.com The quantum yield and lifetime are related, and their combined measurement can provide detailed information about the radiative and non-radiative decay processes of the excited state. nih.gov

Chiroptical Spectroscopy (CD and ORD) for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a set of powerful analytical techniques used to investigate the stereochemical properties of chiral molecules. These methods are contingent upon the differential interaction of left and right circularly polarized light with a molecule that lacks a center of inversion and a plane of symmetry. However, for the compound this compound, these techniques are not applicable.

An analysis of the molecular structure of this compound reveals the absence of any stereocenters, also known as chiral centers. A chiral carbon atom, the most common source of chirality in organic molecules, must be bonded to four different substituents. In the case of this compound, none of the carbon atoms within its structure fulfill this requirement. The molecule possesses a plane of symmetry, rendering it achiral.

Because this compound is an achiral compound, it does not exhibit optical activity. Consequently, it does not have enantiomers, and the concepts of enantiomeric purity and absolute configuration are not relevant to its chemical description. The compound will not produce a signal in either CD or ORD spectroscopy. Therefore, no research findings or data tables related to the chiroptical properties of this compound can be presented.

In-Depth Analysis of this compound in Coordination Chemistry

A comprehensive review of the scientific literature reveals a notable absence of dedicated research on the coordination chemistry and metal complexation of the specific compound this compound. While extensive research exists for structurally related Schiff base ligands derived from 4-(dimethylamino)benzaldehyde, the scientific community has not published specific studies on the synthesis, characterization, or application of metal complexes involving the reduced amine ligand, this compound, according to the detailed framework requested.

The provided outline presumes a body of research that does not appear to be present in publicly accessible scientific databases and literature. Topics such as specific ligand design principles, synthesis of its transition or main group metal complexes, detailed structural analysis via X-ray diffraction, spectroscopic data, and its catalytic applications have not been the subject of dedicated studies for this particular compound.

Research in this area has concentrated on the precursor imine compounds (Schiff bases) rather than this specific secondary amine. Therefore, it is not possible to provide a scientifically accurate and verifiable article that adheres to the requested structure and content based on current scientific knowledge.

Coordination Chemistry and Metal Complexation Research Involving 2 4 Dimethylamino Benzylamino Ethanol

Supramolecular Assembly and Self-Organization in Metal-2-(4-Dimethylamino-benzylamino)-ethanol Systems

Therefore, a detailed analysis of research findings, including data on the resulting supramolecular structures and their properties, cannot be provided at this time. Further experimental investigation would be required to elucidate the behavior of 2-(4-Dimethylamino-benzylamino)-ethanol in the context of supramolecular coordination chemistry.

Exploration of 2 4 Dimethylamino Benzylamino Ethanol in Biological and Biochemical Research Contexts Pre Clinical Focus

In Vitro Cellular Assays for Biological Activity Screening (e.g., cell viability mechanisms, pathway modulation)

There is a lack of specific published studies detailing the in vitro cellular activities of 2-(4-Dimethylamino-benzylamino)-ethanol. However, research on structurally related compounds provides a basis for potential screening. For instance, various derivatives of N-benzyl-1H-benzimidazol-2-amine have been evaluated for their in vitro activity against different Leishmania species, demonstrating the potential for benzylamino-containing scaffolds to exhibit bioactivity. Similarly, novel series of 2-arylalkylamino-4-amino-5-(3',4',5'-trimethoxybenzoyl)-thiazole derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines like U-937 and SK-MEL-1. nih.gov These studies often employ assays to determine the half-maximal inhibitory concentration (IC50) to quantify the compound's effect on cell viability.

Should this compound be screened, standard assays such as the MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) reduction assay could be used to measure metabolic activity and cell proliferation. To investigate pathway modulation, techniques like Western blotting would be essential to probe for changes in key signaling proteins, such as those in the MAP kinase pathway, which are known to be affected by various small molecules. cymitquimica.com

Table 1: Hypothetical In Vitro Cellular Assay Screening Plan

| Assay Type | Purpose | Example Cell Lines | Key Measurement |

|---|---|---|---|

| Cell Viability | To determine cytotoxic or cytostatic effects. | MCF-7 (Breast Cancer), HCT-116 (Colon Cancer) | IC50 value |

| Apoptosis Assay | To investigate the mechanism of cell death. | U-937 (Lymphoma) | Caspase activation, Annexin V staining |

| Pathway Analysis | To identify modulated signaling pathways. | HEK-293 (Human Embryonic Kidney) | Phosphorylation of key kinases (e.g., ERK) |

Enzyme Inhibition and Activation Studies: Mechanistic Investigations

Specific enzyme inhibition or activation data for this compound is not available in the current literature. However, the benzimidazole (B57391) derivatives mentioned previously were studied for their potential to inhibit arginase from Leishmania mexicana, a key therapeutic target. nih.gov This suggests that the benzylamino scaffold could be directed toward specific enzyme active sites.

Mechanistic investigations for a novel compound like this compound would involve screening against a panel of relevant enzymes. For example, given its structural relation to compounds that affect cell growth, cyclin-dependent kinases (CDKs) could be a potential target class. nih.gov Kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor constant (Ki), which provides a more precise measure of potency than the IC50 value. osti.gov

Receptor Binding Studies: Ligand-Target Interactions at a Molecular Level

There are no specific receptor binding studies published for this compound. Receptor binding assays are crucial for understanding how a ligand interacts with its target. These studies typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor of interest. The test compound is then introduced to see if it can displace the labeled ligand, allowing for the calculation of its binding affinity (often expressed as a Ki or IC50 value).

Computational docking studies could serve as a preliminary step to predict potential binding interactions. Such in silico methods can model how the compound might fit into the binding pocket of various receptors and identify potential hydrogen bonds, hydrophobic interactions, or other forces that stabilize the ligand-receptor complex, guiding which experimental assays would be most relevant. nih.gov

Fluorescent Labeling and Probing in Biological Systems (e.g., as a marker for cellular organelles or specific molecules)

The 4-dimethylaminobenzyl moiety, a key part of the compound's structure, is related to chromophores used in the development of fluorescent probes. The N,N-dimethylamino group acts as a strong electron-donating group, which can lead to interesting photophysical properties, such as twisted intramolecular charge transfer (TICT) states, which are often sensitive to the local environment's polarity. Derivatives of 2-[4-(Dimethylamino)phenyl]benzothiazole, for example, exhibit dual fluorescence that is sensitive to solvent and pH. acs.org

This suggests that this compound itself, or derivatives thereof, could possess inherent fluorescence. If so, it could potentially be used as a probe. Its fluorescence properties, such as excitation and emission maxima, quantum yield, and sensitivity to environmental factors (solvatochromism), would need to be characterized. Depending on these properties and its subcellular localization, it might be developed as a marker for specific cellular compartments or to report on changes in the cellular microenvironment. researchgate.net

Table 2: Potential Spectroscopic Properties for Investigation

| Property | Description | Relevance for Probing |

|---|---|---|

| Excitation/Emission Maxima | Wavelengths of maximum light absorption and emission. | Determines filter and laser settings for microscopy. |

| Quantum Yield | Efficiency of converting absorbed light into emitted fluorescence. | Indicates the brightness of the probe. |

| Stokes Shift | The difference between excitation and emission maxima. | A larger shift is desirable to minimize spectral overlap. |

DNA/RNA Interaction Studies: Binding Modes and Structural Perturbations

While no studies directly link this compound to nucleic acid interactions, related structures have been investigated in this context. A quaternized chitosan (B1678972) derivative carrying an N,N-dimethylaminobenzyl group was shown to effectively condense plasmid DNA for gene delivery. nih.gov The hydrophobic and cationic nature of such groups can promote interaction with the negatively charged phosphate (B84403) backbone of DNA.

To investigate if this compound interacts with DNA or RNA, several biophysical techniques could be employed. UV-Visible spectroscopy, circular dichroism (CD) spectroscopy, and fluorescence spectroscopy are common methods. For example, the binding of a small molecule to DNA can cause changes in the DNA's CD spectrum or quench the fluorescence of a DNA-binding dye like ethidium (B1194527) bromide. Such studies would aim to determine the binding affinity and potential binding mode (e.g., intercalation, groove binding).

Development of this compound as a Biochemical Tool or Probe

The development of any molecule as a biochemical tool hinges on its specific and measurable interactions with biological systems. Given the potential fluorescent properties conferred by the 4-dimethylaminobenzyl group, the most straightforward path for this compound would be as a fluorescent probe. acs.org

Further development would involve chemical modification to enhance its properties. For instance, functional groups could be added to:

Target specific organelles: A triphenylphosphonium cation could be added to target mitochondria.

React with specific analytes: A reactive site could be incorporated that is unmasked in the presence of a specific reactive oxygen species (ROS) or enzyme, leading to a change in fluorescence.

Improve photostability and brightness: The core structure could be altered to create a more robust fluorophore.

Such modifications would transform the parent molecule into a specialized tool for imaging or sensing specific biological events or molecules within cells.

Subcellular Localization and Cellular Uptake Mechanisms (Focus on research mechanism)

The mechanisms by which this compound enters cells and where it localizes are currently unknown. The molecule's physicochemical properties, such as its lipophilicity and charge at physiological pH, would be the primary determinants of its uptake mechanism. Small, relatively lipophilic molecules can often passively diffuse across the cell membrane. Alternatively, its amino groups might be protonated, making it more polar and potentially reliant on transporter-mediated uptake.

Fluorescence microscopy would be the principal technique to determine its subcellular localization. By observing live or fixed cells treated with the compound, researchers could identify if it accumulates in specific organelles like the mitochondria, endoplasmic reticulum, lysosomes, or the nucleus. Co-localization studies using organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) would be necessary to confirm its location. Understanding its localization is critical, as it provides clues about its potential biological targets and mechanisms of action.

Applications of 2 4 Dimethylamino Benzylamino Ethanol in Materials Science and Sensing Technologies

Development of Fluorescent Chemosensors for Specific Analytes (e.g., metal ions, pH, aldehydes)

The unique structure of 2-(4-Dimethylamino-benzylamino)-ethanol, which combines a tertiary amine, a secondary amine, and a hydroxyl group, suggests its potential as a fluorescent chemosensor. The 4-dimethylamino-benzyl moiety is a well-known fluorophore that can exhibit intramolecular charge transfer (ICT), a process often sensitive to the local environment. This property is fundamental to the design of fluorescent sensors for various analytes.

Metal Ions: While numerous fluorescent chemosensors for metal ions have been developed, specific studies detailing the use of this compound for this purpose are not readily available in the current body of scientific literature. In principle, the nitrogen and oxygen atoms in the molecule could act as binding sites for metal ions, and such binding events could modulate the ICT process, leading to a detectable change in fluorescence.

pH Sensing: The presence of multiple amine groups with different basicities suggests that this compound could be responsive to changes in pH. Protonation of the amine groups would likely alter the electronic properties of the fluorophore, resulting in a pH-dependent fluorescent response. However, dedicated research articles exploring this specific application are scarce.

Aldehydes: The secondary amine group in this compound could potentially react with aldehydes to form new compounds with different fluorescent properties. This reaction-based sensing is a common strategy for aldehyde detection. Despite this potential, specific research demonstrating the application of this compound as a fluorescent sensor for aldehydes has not been prominently reported.

Incorporation into Polymeric Matrices for Functional Materials Development

The incorporation of functional molecules into polymeric matrices is a widely used strategy to develop materials with tailored properties. The hydroxyl group of this compound could be used to covalently attach the molecule to a polymer backbone through esterification or other coupling reactions. Similarly, the amine groups could also be utilized for grafting onto polymers with suitable reactive groups. Such functionalized polymers could potentially exhibit fluorescent properties, pH-responsiveness, or metal-ion binding capabilities. However, there is a lack of specific research in the scientific literature detailing the synthesis and characterization of polymeric materials incorporating this compound.

Integration into Optoelectronic Materials

Organic molecules with donor-π-acceptor architectures are of great interest for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 4-dimethylamino-benzyl group can act as an electron donor. While related compounds containing the N,N-dimethyl-p-phenylenediamine moiety have been investigated for their redox and optoelectronic properties, specific studies on the integration and performance of this compound in optoelectronic materials are not currently available.

Self-Assembled Monolayers and Surface Functionalization Studies

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed on a solid surface. They are a powerful tool for tuning the interfacial properties of materials. Molecules with specific anchoring groups can be used to form SAMs. The ethanolamine (B43304) part of this compound could potentially serve as an anchor to certain oxide surfaces. The formation of SAMs of this molecule would impart the surface with the properties of the 4-dimethylamino-benzylamino headgroup, such as fluorescence or reactivity. Research on the formation and characterization of self-assembled monolayers of this compound on various substrates has not been extensively reported.

Role in Nanomaterials Synthesis and Functionalization

Nanomaterials, with their unique size-dependent properties, are a major focus of modern materials science. Surface functionalization of nanoparticles is crucial for their stability, dispersibility, and for imparting specific functionalities. The amine and hydroxyl groups of this compound make it a potential candidate for the surface modification of various nanoparticles, including gold, silica, and quantum dots. This functionalization could be used to introduce fluorescence or other desired properties to the nanomaterials. At present, there is a lack of specific studies in the scientific literature describing the use of this compound in the synthesis or functionalization of nanomaterials.

Analytical Methodologies for Research Oriented Characterization of 2 4 Dimethylamino Benzylamino Ethanol

Chromatographic Techniques (HPLC, GC) for Purity Assessment in Synthetic Studies

Chromatographic techniques are fundamental in assessing the purity of synthesized 2-(4-Dimethylamino-benzylamino)-ethanol, allowing for the separation of the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment due to its high resolution and applicability to a wide range of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically employed.

Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18 or C8 silica gel) and a polar mobile phase. The polarity of the mobile phase is adjusted to control the retention time of the compound.

Methodology: A gradient elution is often preferred in research settings to separate compounds with a range of polarities. For instance, a mobile phase starting with a high percentage of water (often with a modifier like formic acid or ammonium acetate to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile or methanol (B129727) allows for the elution of both polar impurities and the less polar product. thermofisher.cn Detection is commonly achieved using a UV detector set at a wavelength where the aromatic chromophore of the molecule exhibits strong absorbance.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While this compound has a relatively high boiling point, it may be amenable to GC analysis, potentially after derivatization.

Principle: Separation occurs based on the compound's volatility and its interactions with a stationary phase coated on the inside of a capillary column.

Methodology: A nonpolar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5MS), is often used for the analysis of amines. osti.gov The injector and detector temperatures must be optimized to ensure efficient vaporization without thermal degradation. A flame ionization detector (FID) is commonly used for carbon-containing compounds. To improve volatility and peak shape, derivatization of the amine and alcohol functional groups (e.g., through silylation or acylation) might be necessary. researchgate.net

Interactive Table: Typical Chromatographic Parameters for Purity Assessment

| Parameter | HPLC | Gas Chromatography (GC) |

| Stationary Phase | C18 or C8 silica gel | 5% Phenyl Polysiloxane (e.g., DB-5MS) osti.gov |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid (Gradient) lcms.cz | Helium osti.gov |

| Detection | UV-Vis Diode Array Detector (DAD) | Flame Ionization Detector (FID) |

| Typical Column Temp. | Ambient to 40°C lcms.cz | Temperature programmed (e.g., 100°C to 300°C) osti.gov |

| Derivatization | Not typically required | Potentially required (e.g., silylation) researchgate.net |

Electrophoretic Methods for Separation and Analysis of Derivatives

Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer an alternative and often orthogonal separation mechanism to chromatography, which is valuable for analyzing derivatives of this compound that might be challenging to separate by HPLC or GC.

Principle: CE separates ions based on their electrophoretic mobility in an electric field. wikipedia.org The migration speed is influenced by the charge-to-size ratio of the analyte. The electroosmotic flow (EOF) of the buffer solution carries all analytes, regardless of their charge, towards the detector. wikipedia.org

Methodology: For the analysis of this compound and its potential derivatives (e.g., products of side reactions or degradation), a buffer system with a pH that ensures the analytes are charged is crucial. Given the presence of tertiary amine groups, a buffer with a pH below the pKa of the amines will ensure they are protonated and positively charged. A common buffer system for amine analysis is a borate buffer. nih.gov Detection is typically performed using an on-column UV detector. CE is particularly advantageous due to its high separation efficiency, short analysis times, and minimal sample consumption. oup.com

Spectrophotometric Quantification Methods in Research Samples

UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of this compound in research samples, especially when the sample matrix is relatively simple.

Principle: This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The N,N-dimethylaniline moiety in the target molecule contains a chromophore that absorbs UV radiation.

Methodology: To quantify the compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for N,N-dimethylaniline derivatives is typically in the UV region. yufengchemicals.comaatbio.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is rapid and cost-effective for routine concentration measurements in synthetic research.

Interactive Table: Example Calibration Data for Spectrophotometric Quantification

| Concentration (µg/mL) | Absorbance at λmax |

| 1.0 | 0.105 |

| 2.5 | 0.258 |

| 5.0 | 0.512 |

| 7.5 | 0.765 |

| 10.0 | 1.020 |

Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Mechanistic Research

For in-depth structural elucidation and to investigate reaction mechanisms involving this compound, advanced hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable.

Principle: LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. After separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI), and the resulting molecular ion is selected and fragmented. The fragmentation pattern provides a structural fingerprint of the molecule.

Methodology: In positive ion ESI mode, this compound is expected to readily form a protonated molecule [M+H]+. In the MS/MS experiment, this precursor ion is subjected to collision-induced dissociation (CID). The fragmentation of protonated benzylamines is well-documented and often involves cleavage of the C-N bond, leading to the formation of a stable benzyl (B1604629) cation. nih.govmetwarebio.com The resulting product ions are characteristic of the molecule's structure and can be used to confirm its identity and to identify unknown by-products or metabolites in mechanistic studies. nih.gov

Interactive Table: Plausible LC-MS/MS Fragmentation of [C11H18N2O+H]+

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Plausible Neutral Loss |

| 195.15 | 134.12 | C2H7NO (dimethylaminoethanol) |

| 195.15 | 121.09 | C3H9N2O (amino-ethanol fragment) |

| 195.15 | 91.05 | C6H14N2O (dimethylamino-ethanolamine) |

Quality Control and Analytical Validation in Academic Synthesis

While the full extent of regulatory validation may not be required in an academic setting, a fundamental level of analytical validation is crucial to ensure the reliability and reproducibility of research findings. emerypharma.com This involves establishing that the analytical methods used are suitable for their intended purpose.

Key Parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, starting materials, or by-products.

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample with a known concentration. globalresearchonline.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same analyst, same equipment) and intermediate precision (different days, different analysts). globalresearchonline.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Interactive Table: Summary of Validation Parameters for Research-Oriented Quality Control

| Validation Parameter | Description | Typical Assessment in a Research Context |

| Specificity | Ability to differentiate the analyte from other substances. | Peak purity analysis (HPLC-DAD), comparison with blank and placebo samples. |

| Linearity | Proportionality of signal to concentration. | Analysis of a series of dilutions of a standard solution (e.g., 5 concentrations). |

| Accuracy | Closeness to the true value. globalresearchonline.net | Analysis of a standard of known concentration. |

| Precision | Agreement between repeated measurements. globalresearchonline.net | Multiple injections of the same sample (repeatability). |

| LOD/LOQ | Lowest detectable and quantifiable concentrations. | Determined based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ). |

Future Perspectives and Emerging Research Directions for 2 4 Dimethylamino Benzylamino Ethanol

Untapped Research Potentials and Hypothesis Generation for the Compound

The unique combination of a tertiary amine and an amino alcohol structure in 2-(4-Dimethylamino-benzylamino)-ethanol opens up numerous avenues for investigation, primarily in the realms of medicinal chemistry and materials science. The presence of these functional groups allows for the generation of several hypotheses regarding its potential biological activities and applications.

One of the primary areas of interest is its potential as a therapeutic agent. The N-benzylphenethylamine framework is a common feature in compounds targeting the central nervous system. nih.gov Specifically, substitutions on the phenyl ring can significantly influence receptor binding affinity and functional activity. nih.gov The dimethylamino group, in particular, is a strong electron-donating group that can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. It is hypothesized that this compound could interact with various receptors, ion channels, or enzymes in the body. For instance, many β-amino alcohols have been explored for their antimicrobial, antifungal, and anticancer activities. researchgate.net This leads to the hypothesis that the compound could exhibit cytotoxic effects against cancer cell lines or inhibitory activity against microbial pathogens. nih.govdundee.ac.uk

Another untapped potential lies in its application as a building block in organic synthesis. The hydroxyl and tertiary amine groups can serve as reactive sites for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules. nih.gov The amino alcohol moiety is a crucial chiral ligand in asymmetric catalysis, suggesting that chiral variants of this compound could be developed for use in stereoselective synthesis. westlake.edu.cn

In the field of materials science, the compound's structure suggests potential applications as a corrosion inhibitor, a component in the formation of coordination polymers, or as a precursor for functional coatings. The nitrogen and oxygen atoms can chelate with metal ions, a property that is fundamental to many of these applications. mdpi.com

| Research Area | Hypothesized Activity/Application | Rationale |

| Medicinal Chemistry | Potential anticancer, antimicrobial, or neuropharmacological agent. | The N-benzylphenethylamine and amino alcohol motifs are present in many bioactive compounds. nih.govresearchgate.net |

| Organic Synthesis | Versatile chemical intermediate and potential chiral ligand. | The presence of reactive hydroxyl and tertiary amine groups allows for further functionalization. nih.govwestlake.edu.cn |

| Materials Science | Corrosion inhibitor, component of coordination polymers, or precursor for functional coatings. | The nitrogen and oxygen atoms can chelate with metal ions. mdpi.com |

Interdisciplinary Research Synergies and Collaborative Opportunities

The multifaceted potential of this compound provides a fertile ground for interdisciplinary collaborations. The exploration of this compound would be significantly enhanced by combining expertise from various scientific fields.

Medicinal Chemistry and Biology: Collaborative efforts between synthetic chemists and biologists are crucial for exploring the therapeutic potential of this compound. Chemists can synthesize the compound and its derivatives, while biologists can perform in vitro and in vivo assays to evaluate their biological activity. researchgate.net High-throughput screening (HTS) can be employed to rapidly assess the compound's effect on a wide range of biological targets. bmglabtech.com

Computational Chemistry and Experimental Science: Computational chemists can use molecular modeling and simulation techniques to predict the compound's interactions with biological targets, guiding the design of more potent and selective derivatives. numberanalytics.com These in silico studies can help prioritize which derivatives to synthesize and test, saving time and resources. Experimental validation of computational predictions is then essential to confirm the findings.

Materials Science and Engineering: The development of new materials based on this compound would benefit from collaboration between materials scientists and chemical engineers. Materials scientists can characterize the physical and chemical properties of polymers or coatings derived from the compound, while engineers can develop scalable synthesis processes and evaluate their performance in practical applications. nih.gov

| Collaborating Disciplines | Synergistic Research Focus | Potential Outcomes |

| Medicinal Chemistry & Biology | Synthesis and biological evaluation of the compound and its derivatives. researchgate.net | Identification of novel therapeutic agents with anticancer or antimicrobial properties. |

| Computational & Experimental Chemistry | In silico prediction of bioactivity and experimental validation. numberanalytics.com | Rational design of more potent and selective drug candidates. |

| Materials Science & Engineering | Development and characterization of new materials. nih.gov | Creation of functional materials for applications such as corrosion inhibition or drug delivery. |

Advanced Methodological Integration for Comprehensive Characterization

A thorough understanding of the physicochemical properties and biological activity of this compound requires the integration of advanced analytical and screening methodologies.

Advanced Analytical Techniques: For complete structural elucidation and purity assessment, a combination of techniques is necessary. While basic methods like NMR and IR spectroscopy provide foundational data, more advanced techniques can offer deeper insights. spectroscopyonline.com For instance, two-dimensional NMR techniques can fully resolve the proton and carbon signals, and high-resolution mass spectrometry can confirm the elemental composition. For enantioselective analysis of chiral derivatives, chiral chromatography would be essential. The determination of tertiary amines in various media can be achieved using liquid chromatography and tandem mass spectrometry. nih.gov

High-Throughput Screening (HTS): To efficiently explore the biological potential of this compound, HTS assays are invaluable. bmglabtech.com These automated platforms can test the compound against a vast library of biological targets, such as enzymes and receptors, to identify potential "hits." enamine.net For example, cell-based assays can assess its cytotoxicity against various cancer cell lines, while biochemical assays can measure its inhibitory activity against specific enzymes. nih.gov A fluorescence-based assay can be used for determining the enantiomeric excess in mixtures of enantiomers of amino alcohols. nih.gov

| Methodology | Application | Expected Information |

| Advanced Spectroscopy (2D-NMR, HRMS) | Structural elucidation and purity confirmation. | Detailed molecular structure and elemental composition. |

| Chiral Chromatography | Separation and analysis of enantiomers. | Enantiomeric purity and configuration of chiral derivatives. |

| LC-MS/MS | Quantification in complex matrices. nih.gov | Concentration of the compound in biological or environmental samples. |

| High-Throughput Screening (HTS) | Rapid biological activity profiling. bmglabtech.com | Identification of potential biological targets and therapeutic areas. |

Strategic Development of Novel Derivatives and Analogs for Enhanced Research Utility

The strategic modification of the this compound scaffold can lead to the development of novel derivatives and analogs with improved properties and enhanced research utility. Medicinal chemistry principles can guide the design of these new molecules to probe structure-activity relationships (SAR). steeronresearch.com

Modification of the Benzyl (B1604629) Moiety: The aromatic ring of the benzyl group is a prime target for modification. The introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions can significantly impact the compound's electronic and steric properties, which in turn can influence its biological activity. nih.gov For example, electron-withdrawing or electron-donating groups can alter the pKa of the tertiary amine and its ability to interact with biological targets.

Chiral Synthesis: The synthesis of enantiomerically pure forms of the compound and its derivatives would be a significant advancement. westlake.edu.cn Biological systems are often stereospecific, and different enantiomers can have vastly different pharmacological effects. The development of asymmetric synthetic routes would allow for the investigation of the individual enantiomers' bioactivity.

| Modification Strategy | Targeted Molecular Feature | Potential Enhancements |

| Substituent Variation | Benzyl group | Improved potency, selectivity, and pharmacokinetic properties. nih.gov |

| Backbone Alteration | Ethanolamine (B43304) moiety | Modified polarity, solubility, and hydrogen bonding capacity. organic-chemistry.org |

| Asymmetric Synthesis | Chiral center | Isolation of enantiomers with potentially different biological activities. westlake.edu.cn |

Long-Term Vision for the Academic Impact of this compound Research

The long-term academic impact of research on this compound and its derivatives could be substantial, contributing to fundamental knowledge in chemistry and biology, and potentially leading to practical applications.

Advancement of Fundamental Science: The study of this compound and its analogs can provide valuable insights into the principles of molecular recognition, enzyme inhibition, and drug design. steeronresearch.com Elucidating the structure-activity relationships of this class of molecules can contribute to a deeper understanding of how small molecules interact with biological systems.

Development of New Therapeutic Leads: A dedicated research program focused on this scaffold could lead to the discovery of novel drug candidates for a variety of diseases. numberanalytics.com Given the prevalence of the tertiary amine and amino alcohol motifs in existing drugs, it is plausible that derivatives of this compound could exhibit potent and selective biological activity. illinois.edu

Creation of Novel Research Tools: Derivatives of this compound could be developed as chemical probes to study biological processes. For example, fluorescently labeled analogs could be used to visualize specific cellular components or track the distribution of the compound in living organisms.

Contribution to Materials Science: Research into the use of this compound in materials science could lead to the development of new functional materials with applications in areas such as catalysis, sensing, and corrosion protection. scbt.com

常见问题

Q. What are the established synthetic routes for 2-(4-Dimethylamino-benzylamino)-ethanol, and what methodological considerations are critical for optimizing yield and purity?

Answer: The compound can be synthesized via condensation reactions between substituted anilines and aldehyde derivatives. Key steps include:

- Catalytic hydrogenation : Use of Pd/C under acidic conditions to reduce intermediates (e.g., nitro groups to amines) .

- Recrystallization : Methanol or ethanol is often employed for purification, with slow evaporation to obtain single crystals for structural validation .

- Methodological considerations : Temperature control during condensation (333 K) and stoichiometric ratios of reactants are critical to minimize byproducts. Anhydrous conditions prevent hydrolysis of intermediates .

Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) be employed to resolve structural ambiguities in this compound?

Answer:

- NMR : H NMR resolves substituent positions (e.g., aromatic protons at δ 6.78–7.83 ppm and CH=N signals at δ 8.50 ppm) .

- X-ray crystallography : Reveals planar geometries of aromatic moieties and hydrogen-bonding networks (e.g., O–H···N interactions with bond lengths ~2.02 Å) .

- Mass spectrometry : Confirms molecular weight (165.23 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What thermodynamic properties (e.g., vaporization enthalpy) are relevant for process design involving this compound?

Answer:

- Vaporization enthalpy : Predicted via the "centerpiece" approach, which extrapolates data from structurally similar compounds like 2-(benzylamino)-ethanol. Values range between 50–70 kJ/mol, depending on substituent effects .

- Solubility : Insoluble in water but miscible in ethanol and organic solvents; this informs solvent selection for reactions requiring phase separation .

Q. How do researchers address contradictions in catalytic efficiency data across different studies?

Answer: Discrepancies in catalytic performance (e.g., Pd/C vs. iridium complexes) are analyzed by:

- Reaction condition audits : Variations in temperature, solvent polarity, or reducing agents (e.g., ethanol vs. glucose) significantly impact enantioselectivity .

- Computational modeling : Density Functional Theory (DFT) simulations predict transition-state energies to identify optimal catalysts .

- Reproducibility protocols : Standardized testing under inert atmospheres (N) minimizes oxidation side reactions .

Q. What strategies exist for enantioselective synthesis of this compound derivatives?

Answer:

- Biocatalysis : Enzymes like alcohol dehydrogenases achieve >90% enantiomeric excess (ee) when paired with exogenous reducing agents (e.g., isopropanol) .

- Chiral auxiliaries : Use of (R)- or (S)-BINOL ligands in asymmetric hydrogenation reactions .

- Dynamic kinetic resolution : Racemization catalysts (e.g., Shvo catalyst) enable single-enantiomer output from racemic mixtures .

Q. How can computational methods (e.g., molecular docking) predict the compound’s interactions in biological systems?

Answer:

- Molecular docking : Simulates binding affinities to receptors (e.g., G-protein-coupled receptors) using software like AutoDock Vina. Key interactions include H-bonding with dimethylamino groups and π-π stacking of aromatic rings .

- ADMET profiling : Predicts absorption, distribution, and toxicity using QSAR models, highlighting logP (~1.5) and polar surface area (~40 Å) as critical parameters .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity data for this compound?

Answer:

- Dose-response validation : Re-evaluate IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific uptake .

- Impurity profiling : HPLC-MS identifies trace byproducts (e.g., oxidized analogs) that may skew activity results .

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 2-phenylethanol derivatives) to identify trends in structure-activity relationships .

Future Research Directions

Q. What gaps exist in the current understanding of this compound’s reactivity and applications?

Answer:

- Mechanistic studies : Elucidate the role of the dimethylamino group in stabilizing transition states during nucleophilic substitutions .

- Green chemistry : Develop solvent-free syntheses or biocatalytic routes to reduce environmental impact .

- Materials science : Explore its use as a ligand in metal-organic frameworks (MOFs) for gas storage or catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。